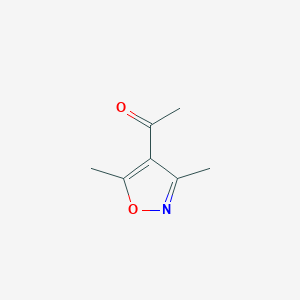

1-(3,5-Dimethylisoxazol-4-yl)ethanon

Übersicht

Beschreibung

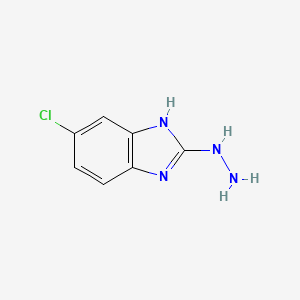

1-(3,5-Dimethylisoxazol-4-yl)ethanone is a chemical compound with the molecular formula C7H9NO2 . It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring .

Synthesis Analysis

The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone and its derivatives has been the subject of various studies . For instance, one study designed and synthesized derivatives of this compound as potent BRD4 inhibitors . The synthesis involved replacing the benzene ring in the compound with phthalazinone and substituting the carbonyl group with various fragments to interact with the ZA channel of BRD4 .Molecular Structure Analysis

The molecular structure of 1-(3,5-Dimethylisoxazol-4-yl)ethanone comprises a five-membered isoxazole ring attached to an ethanone group . The isoxazole ring contains two carbon atoms, two nitrogen atoms, and an oxygen atom .Wissenschaftliche Forschungsanwendungen

Synthese von Isoxazolderivaten

1-(3,5-Dimethylisoxazol-4-yl)ethanon: dient als Vorläufer bei der Synthese verschiedener Isoxazolderivate. Diese Derivate werden synthetisiert und mittels Spektroskopie und Einkristall-Röntgenbeugung charakterisiert. Sie sind für die Untersuchung von Molekülstrukturen und Wechselwirkungen von Bedeutung .

Arzneimittelentwicklung

Diese Verbindung wird bei der Entwicklung und Synthese neuer Medikamente eingesetzt. Beispielsweise wurden Derivate dieser Verbindung als potente BRD4-Inhibitoren mit potenzieller Antikrebsaktivität, insbesondere gegen Brustkrebs, bewertet .

Berechnungen in der Chemie

Die Struktur der Verbindung wurde mithilfe von Dichtefunktionaltheorie (DFT)-Berechnungen optimiert. Dies hilft, die elektronischen Eigenschaften und die Reaktivität des Moleküls zu verstehen, was für die Medikamentenentwicklung entscheidend ist .

Bewertung der biologischen Aktivität

Forscher haben die biologischen Aktivitäten von Derivaten bewertet, wie z. B. ihre inhibitorischen Wirkungen auf Enzyme wie BRD4, die eine Rolle beim Fortschreiten von Krebs spielen. Dies hilft bei der Identifizierung neuer therapeutischer Ziele .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound “1-(3,5-Dimethylisoxazol-4-yl)ethanone” is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that has been shown to play a crucial role in cancer therapy . It is particularly effective in the treatment of TNBC, a subtype of breast cancer .

Mode of Action

The compound interacts with its target, BRD4, by inhibiting its activity . In a study, a derivative of the compound, DDT26, demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .

Biochemical Pathways

The compound’s interaction with BRD4 leads to a series of downstream effects. Notably, DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .

Result of Action

The result of the compound’s action is significant anti-proliferative activity against certain cancer cell lines . This includes inducing DNA damage, inhibiting cell migration and colony formation, and causing cell cycle arrest .

Biochemische Analyse

Biochemical Properties

1-(3,5-Dimethylisoxazol-4-yl)ethanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a ligand for bromodomains, which are protein domains that recognize acetylated lysine residues on histone proteins. This interaction is crucial for the regulation of gene expression through chromatin remodeling. The compound’s ability to bind to bromodomains suggests its potential as a modulator of gene expression and its involvement in epigenetic regulation .

Cellular Effects

1-(3,5-Dimethylisoxazol-4-yl)ethanone has been shown to influence various cellular processes. It can modulate the expression of genes involved in cell cycle regulation, DNA damage response, and cell migration. For instance, studies have demonstrated that this compound can induce DNA damage, inhibit cell migration, and arrest the cell cycle at the G1 phase in certain cell lines . These effects highlight its potential as a therapeutic agent in cancer treatment, where controlling cell proliferation and migration is crucial.

Molecular Mechanism

At the molecular level, 1-(3,5-Dimethylisoxazol-4-yl)ethanone exerts its effects through specific binding interactions with biomolecules. It acts as an acetyl-lysine mimetic, displacing acetylated histone-mimicking peptides from bromodomains. This displacement inhibits the interaction between bromodomains and acetylated lysines, thereby affecting the regulation of gene expression . Additionally, the compound’s structure allows it to selectively bind to certain bromodomains, making it a promising lead for the development of selective inhibitors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3,5-Dimethylisoxazol-4-yl)ethanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on gene expression and cellular metabolism, indicating its potential for prolonged therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(3,5-Dimethylisoxazol-4-yl)ethanone vary with different dosages in animal models. At lower doses, the compound has been shown to modulate gene expression and cellular processes without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

1-(3,5-Dimethylisoxazol-4-yl)ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and stability. Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of metabolites that may have distinct biological activities . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, 1-(3,5-Dimethylisoxazol-4-yl)ethanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be efficiently transported across cell membranes and accumulate in the nucleus, where it exerts its effects on gene expression . The distribution of the compound within tissues also affects its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 1-(3,5-Dimethylisoxazol-4-yl)ethanone is a key factor in its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with chromatin and modulates gene expression. Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its ability to regulate gene expression . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Eigenschaften

IUPAC Name |

1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-7(5(2)9)6(3)10-8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOJLNSJFRTBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507988 | |

| Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35166-20-2 | |

| Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl {2-oxo-3-[(thiophen-3-yl)oxy]propyl}phosphonate](/img/structure/B1601042.png)

![[1,2,3]Triazolo[1,5-a]quinoline](/img/structure/B1601051.png)